molecular formula C21H39ClO3 B1146299 rac 1-Oleoyl-2-chloropropanediol CAS No. 1639207-37-6

rac 1-Oleoyl-2-chloropropanediol

Cat. No.: B1146299
CAS No.: 1639207-37-6
M. Wt: 375.0 g/mol
InChI Key: HPKKPQKDQAKPHW-KTKRTIGZSA-N
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Description

rac 1-Oleoyl-2-chloropropanediol: is a chemical compound with the molecular formula C₂₁H₃₉ClO₃ and a molecular weight of 374.99 g/mol . It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is a derivative of oleic acid and is characterized by the presence of a chloropropanediol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-2-chloropropanediol typically involves the esterification of oleic acid with 2-chloro-3-hydroxypropyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include oleic acid, 2-chloro-3-hydroxypropyl ester, and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: rac 1-Oleoyl-2-chloropropanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac 1-Oleoyl-2-chloropropanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac 1-Oleoyl-2-chloropropanediol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: rac 1-Oleoyl-2-chloropropanediol is unique due to its specific chloropropanediol moiety, which imparts distinct chemical and biological properties. This makes it valuable for studying lipid metabolism and the effects of chlorinated lipids .

Biological Activity

Rac 1-Oleoyl-2-chloropropanediol is a synthetic lipid compound notable for its unique structural features, which include an oleoyl fatty acid chain and a chloropropanediol moiety. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities and applications.

Chemical Structure and Properties

This compound has a molecular formula of C21H40ClO3 and a molecular weight of approximately 396.02 g/mol. Its structural characteristics allow it to mimic natural lipids, which may influence its interactions within biological systems.

PropertyValue
Molecular FormulaC21H40ClO3
Molecular Weight396.02 g/mol
StructureOleoyl group + Chloropropanediol

The biological activity of this compound is primarily attributed to its ability to modulate lipid metabolism and influence cellular signaling pathways. Its chlorinated structure can affect membrane fluidity, potentially altering the dynamics of lipid bilayers and impacting cell signaling processes.

Key Mechanisms:

  • Lipid Metabolism : Studies suggest that this compound may enhance lipid uptake and storage in cells, influencing metabolic pathways related to energy homeostasis.
  • Membrane Interaction : The compound's structural similarity to phospholipids allows it to integrate into cellular membranes, possibly affecting their integrity and function.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound, including effects on cell proliferation, apoptosis, and inflammation. Below are some notable findings from recent studies:

Case Study Findings:

  • Cell Proliferation : In vitro studies indicated that this compound could promote cell proliferation in certain cancer cell lines by activating specific signaling pathways associated with growth factors.
  • Apoptosis Modulation : The compound was shown to influence apoptosis in human endothelial cells, suggesting potential applications in vascular biology and related therapeutic areas.
  • Inflammatory Response : Research indicated that this compound could modulate inflammatory responses by affecting cytokine production in immune cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
Rac 1-Linoleoyl-2-oleoyl-3-chloropropanediolContains linoleic acid at sn-1 positionPotentially different bioactivity profiles
Rac 1-Oleoyl-2-linoleoyl-3-chloropropanediolMixed fatty acid compositionVaried biological activity due to structural differences
Glyceryl trilinoleateContains three linoleic acid chainsMore hydrophilic due to glycerol backbone

Properties

CAS No.

1639207-37-6

Molecular Formula

C21H39ClO3

Molecular Weight

375.0 g/mol

IUPAC Name

(2-chloro-3-hydroxypropyl) (Z)-octadec-9-enoate

InChI

InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(22)18-23/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-

InChI Key

HPKKPQKDQAKPHW-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)Cl

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)Cl

Synonyms

(9Z)-9-Octadecenoic Acid 2-Chloro-3-hydroxypropyl Ester; 

Origin of Product

United States

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